Rimegepant

Vue d'ensemble

Description

Synthesis Analysis

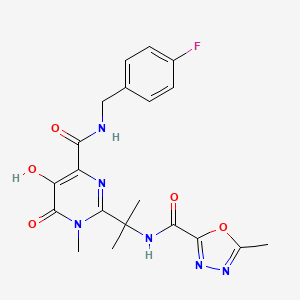

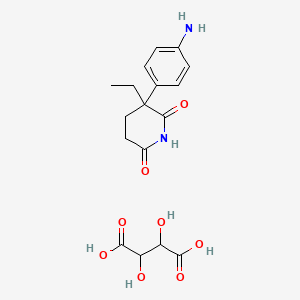

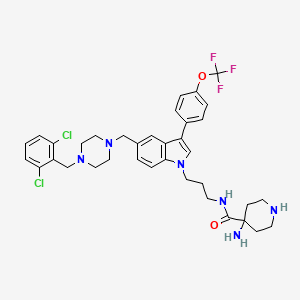

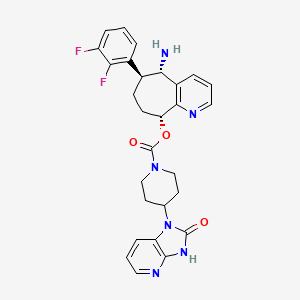

Rimegepant is a calcitonin gene-related peptide antagonist used for acute treatment and prevention of migraine . An efficient and practiced method for scale-up, regio- and enantioselective synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-5-one (1), a key intermediate of rimegepant, has been explored .Molecular Structure Analysis

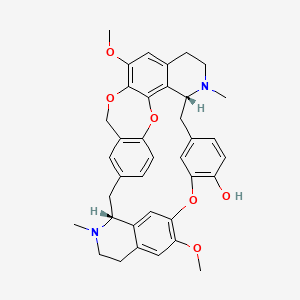

The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set . Excited state properties of the compound were studied using CAM-B3LYP functional with the same basis sets using IEFPCM model in methanol for the implicit solvent atmosphere .Chemical Reactions Analysis

Rimegepant molecule has more than two reaction sites 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups . Reaction sites of rimegepant are calculated using Multiwavefunction to prepare the electrostatic potential map .Physical And Chemical Properties Analysis

The various structural, physical, and chemical properties of the molecules have been studied . The molecule was optimized using B3LYP functional with 6-311G+ (2d,p) basis set .Applications De Recherche Scientifique

Neurology: Migraine Management

Rimegepant is primarily used in neurology for the acute treatment and preventive management of migraine. It functions as a calcitonin gene-related peptide (CGRP) receptor antagonist, effectively reducing migraine symptoms such as headache, nausea, and sensitivity to light and sound . Its efficacy has been demonstrated in clinical trials, showing significant relief from migraine symptoms compared to placebo .

Cardiovascular Research

In cardiovascular research, Rimegepant has been evaluated for its safety profile, particularly in patients with cardiovascular disease. Studies have shown that it does not have significant hemodynamic effects or pharmacokinetic interactions when used concomitantly with other migraine medications like sumatriptan, which is important for patients with cardiovascular concerns .

Oncology

While Rimegepant is not directly used in oncology, its role as a CGRP receptor antagonist may have implications in cancer-related research. CGRP plays a role in pain transmission, and understanding its pathways could contribute to pain management in oncology settings .

Pain Management

Rimegepant’s role in pain management extends beyond migraines. Its mechanism of action involves blocking CGRP receptors, which are involved in the transmission of pain signals. This has led to its exploration in other pain-related conditions and its potential use in broader pain management applications .

Immunology

The immunological aspect of Rimegepant’s application is linked to its anti-inflammatory properties due to CGRP receptor antagonism. While specific studies in immunology are limited, the understanding of CGRP’s role in inflammation could have broader implications for immune-related disorders .

Gastroenterology

Research into Rimegepant’s applications in gastroenterology is not well-established. However, given the presence of CGRP receptors in the gastrointestinal tract and their role in conditions like irritable bowel syndrome, further exploration into Rimegepant’s potential effects on gastrointestinal disorders could be warranted .

Endocrinology

In endocrinology, the potential effects of CGRP and its antagonists like Rimegepant on hormonal regulation and metabolic processes may be an area of interest. CGRP is known to have vasodilatory effects, which could influence endocrine function, although direct research on Rimegepant in this field is currently limited .

Respiratory Conditions

Rimegepant’s impact on respiratory conditions has not been a primary focus of research. However, CGRP receptors are found in the respiratory system, and their modulation could theoretically affect respiratory diseases. Further studies could explore the potential respiratory applications of CGRP receptor antagonists .

Mécanisme D'action

Orientations Futures

Rimegepant is under investigation to treat other painful and non-painful conditions . Real-life studies are necessary to confirm the trials’ findings and investigate more practical clinical aspects . As the pharmacology and pharmacokinetics of this molecule are already established, rimegepant can be considered as an ideal candidate with potential for use in the treatment of COVID patients after clinical studies .

Propriétés

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Rimegepant | |

CAS RN |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)